4-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide
Description
4-Nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide is a benzamide derivative characterized by a nitro-substituted benzoyl group linked to a pyridine ring bearing a 2-isopropylphenoxy substituent. Benzamides are a versatile class of compounds with applications ranging from medicinal chemistry (e.g., kinase inhibitors, anticancer agents) to materials science . The nitro group (-NO₂) in this compound may enhance electrophilicity, influencing reactivity or binding to biological targets, while the isopropylphenoxy moiety could modulate lipophilicity and steric effects .
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C21H19N3O4/c1-14(2)18-5-3-4-6-19(18)28-20-12-9-16(13-22-20)23-21(25)15-7-10-17(11-8-15)24(26)27/h3-14H,1-2H3,(H,23,25) |
InChI Key |
LAPKVPCIJBYERF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide typically involves multiple steps, starting with the preparation of the core pyridine structure. The process often includes:
Nitration: Introduction of the nitro group into the benzene ring.
Coupling Reactions: Formation of the pyridine ring and subsequent attachment of the phenoxy group.
Amidation: Formation of the benzamide moiety through reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The benzamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Formation of 4-amino-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-nitrobenzoic acid and the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases, particularly tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide involves its interaction with specific molecular targets within microbial cells. The nitro group is believed to play a crucial role in its antimicrobial activity, potentially through the generation of reactive nitrogen species that can damage cellular components. The compound may also inhibit key enzymes involved in microbial metabolism, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on propoxyphenyl analog ; †Estimated for Sonidegib.
Structural Variations and Implications
- In contrast, bromo/fluoro substituents in Compound 35 may prioritize halogen bonding or steric effects. Pyridine/Phenyl Substituents: The target compound’s isopropylphenoxy-pyridine group likely increases lipophilicity (logP ~3.5–4) compared to Sonidegib’s morpholino-pyridine (logP ~4.5), which balances solubility and membrane permeability .
- Synthetic Routes: Analogous compounds (e.g., Compound 35 ) are synthesized via amide coupling between substituted benzoic acids and aminopyridines, suggesting the target compound could follow similar protocols. Sonidegib’s synthesis involves advanced steps like morpholino ring formation, highlighting the complexity introduced by heterocyclic substituents .
Physicochemical Properties
- Molecular Weight : Smaller analogs (e.g., 300–333 g/mol ) may exhibit better bioavailability than larger derivatives like Sonidegib (485.5 g/mol) .
Biological Activity
4-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide can be represented as follows:
- Molecular Formula : C22H27N3O3
- Molecular Weight : 367.47 g/mol
- CAS Number : Not specified in the available literature.
Structural Features
The compound features a nitro group (-NO2), a pyridine ring, and an amide functional group, which are significant for its biological activity. The presence of the isopropylphenoxy group may enhance lipophilicity, potentially affecting its absorption and distribution in biological systems.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of nitro-substituted benzamides have shown selective inhibition against various cancer cell lines.
Case Study: Antitumor Efficacy
A study involving a related compound demonstrated that it could significantly inhibit tumor growth in xenograft models. The mechanism involved cell cycle arrest at the G2 phase and induction of apoptosis in a dose-dependent manner. This suggests that 4-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide may also exert similar effects, warranting further investigation into its anticancer potential .
Inhibition of Enzymatic Activity
Compounds with nitro groups have been identified as inhibitors of glutathione S-transferase (GST), an enzyme implicated in drug metabolism and detoxification processes. The selectivity towards GST P1-1 has been noted, indicating potential therapeutic applications in cancer treatment where GST overexpression is common .
Pharmacokinetic Properties
The pharmacokinetic profile of similar compounds suggests favorable characteristics such as good solubility and permeability across biological membranes. These properties are crucial for oral bioavailability and overall therapeutic effectiveness.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
